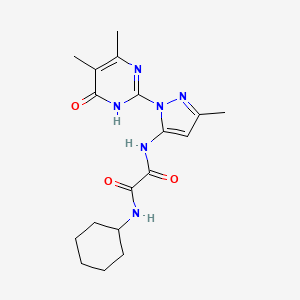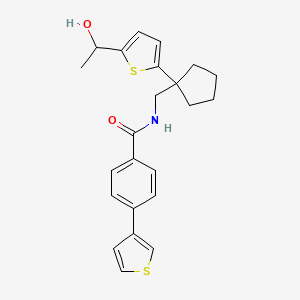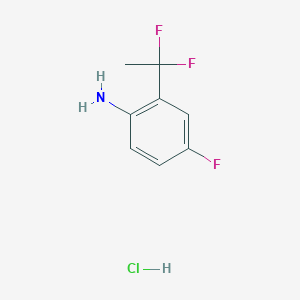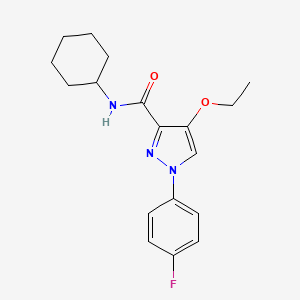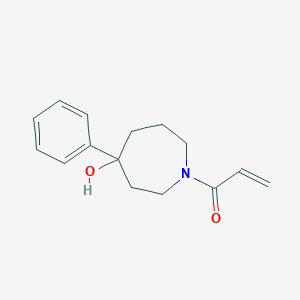
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one is a compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a phenyl group and a hydroxy group attached to the azepane ring, along with a prop-2-en-1-one moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. For example, the reaction of 4-phenyl-1,6-diaminohexane with a suitable cyclizing agent can yield the azepane ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction. This can be achieved by treating the azepane ring with an oxidizing agent such as hydrogen peroxide or a peracid.
Attachment of the Prop-2-en-1-one Moiety: The final step involves the introduction of the prop-2-en-1-one moiety. This can be accomplished through a condensation reaction between the hydroxy-azepane derivative and an appropriate aldehyde or ketone under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The prop-2-en-1-one moiety can be reduced to a propanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a propanol derivative
Substitution: Formation of nitro, bromo, or sulfonyl derivatives
科学的研究の応用
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Due to its azepane core, it may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. The prop-2-en-1-one moiety may act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins.
類似化合物との比較
Similar Compounds
1-(4-Hydroxy-4-phenylpiperidin-1-yl)prop-2-en-1-one: A similar compound with a piperidine ring instead of an azepane ring.
1-(4-Hydroxy-4-phenylhexahydroazepin-1-yl)prop-2-en-1-one: A compound with a hexahydroazepine ring, differing in the degree of saturation.
1-(4-Hydroxy-4-phenylmorpholin-1-yl)prop-2-en-1-one: A compound with a morpholine ring, featuring an oxygen atom in the ring structure.
Uniqueness
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to six-membered piperidine or morpholine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
1-(4-hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-14(17)16-11-6-9-15(18,10-12-16)13-7-4-3-5-8-13/h2-5,7-8,18H,1,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXHBCRDYSAHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![4-({1-[(2,5-Difluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)
![N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2973735.png)
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)
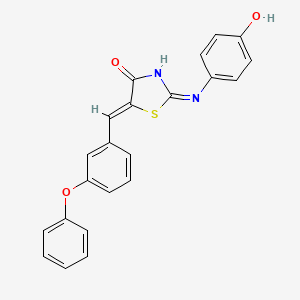
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)
![2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide](/img/structure/B2973740.png)
![N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2973742.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2973744.png)
